molecular formula C13H14O5 B1326087 Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate CAS No. 951889-25-1

Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate

Cat. No. B1326087
CAS RN: 951889-25-1
M. Wt: 250.25 g/mol
InChI Key: CBZGZVFGRXNSGE-UHFFFAOYSA-N
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Description

Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate is a synthetic cathinone. Synthetic cathinones are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis . They are part of a larger group of substances known as novel psychoactive substances (NPS), which pose a significant threat to the health and lives of their users .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, hexedrone substitutions within the phenyl ring have resulted in the formation of two derivatives: 4-methylhexedrone formed by substitution at the para position with a methyl group, while the presence of a 3,4-methylenedioxy group resulted in hexylone and its analog, isohexylone, which is distinguished by a branched alkyl side chain .

properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-2-16-13(15)6-4-10(14)9-3-5-11-12(7-9)18-8-17-11/h3,5,7H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZGZVFGRXNSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274098
Record name Ethyl γ-oxo-1,3-benzodioxole-5-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate

CAS RN

951889-25-1
Record name Ethyl γ-oxo-1,3-benzodioxole-5-butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl γ-oxo-1,3-benzodioxole-5-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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